1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Description
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The research into derivatives of 1,2,4-triazole, a compound structurally related to the specified chemical, demonstrates significant antimicrobial activities. The synthesis of these compounds involves reactions that yield novel structures with potential therapeutic applications against various microorganisms (Bektaş et al., 2007).
Medicinal Chemistry Synthesis
In medicinal chemistry, the synthesis of oxindole derivatives via palladium-catalyzed CH functionalization showcases the importance of such chemical frameworks in drug development. These methodologies are crucial for the synthesis of compounds that may inhibit enzymes or serve as ligands for receptors in the treatment of various diseases (Magano et al., 2014).
Tuberculostatic Activity
Studies on the synthesis and tuberculostatic activity of 1,3,4-oxadiazole and 1,2,4-triazole derivatives, including compounds with a phenylpiperazine structure, have shown that these molecules possess significant activities against tuberculosis. This highlights their potential as starting points for the development of new anti-tuberculosis drugs (Foks et al., 2004).
Anticancer Activity
The exploration of benzimidazole derivatives bearing 1,2,4-triazole rings for their anti-cancer properties through molecular docking and stability studies reflects the potential of these compounds in cancer therapy. The studies focus on the molecular interactions and stability of these compounds, aiming to identify potent anti-cancer agents (Karayel, 2021).
Crystal Structure and DFT Calculations
Research into the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1,3,4-oxadiazole derivatives contributes to our understanding of the molecular properties and stability of these compounds. Such studies are essential for the design of molecules with optimized pharmacological profiles (Kumara et al., 2017).
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDAXGYLOHXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.